molecular formula C7H13Cl2N B13527443 1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride

1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride

Cat. No.: B13527443
M. Wt: 182.09 g/mol
InChI Key: YAPJACXEXFQSCW-UHFFFAOYSA-N
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Description

1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride is a chemical compound with the molecular formula C7H12ClN.ClH. It is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride typically involves several steps. One common method includes the reaction of a suitable spirocyclic precursor with chlorinating agents to introduce the chlorine atom. The resulting intermediate is then treated with methanamine to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride can be compared with other spirocyclic compounds, such as:

The uniqueness of 1-{1-Chlorospiro[2

Properties

Molecular Formula

C7H13Cl2N

Molecular Weight

182.09 g/mol

IUPAC Name

(2-chlorospiro[2.3]hexan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12ClN.ClH/c8-7(5-9)4-6(7)2-1-3-6;/h1-5,9H2;1H

InChI Key

YAPJACXEXFQSCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC2(CN)Cl.Cl

Origin of Product

United States

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